N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide is an organic compound with a complex structure that includes a benzylamino group, a propyl chain, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common method includes the reaction of benzylamine with 3-chloropropylamine to form N-(3-aminopropyl)benzylamine. This intermediate is then reacted with 2-chlorobenzothiazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding benzothiazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the benzylamino group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3-aminopropan-1-ol
- N-Benzyl-N-(3-hydroxypropyl)amine
- 3-(benzylamino)propan-1-ol
Uniqueness
N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide is unique due to its combination of a benzylamino group and a benzothiazole ring, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in scientific research.
Properties
CAS No. |
1120264-76-7 |
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Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C18H19N3OS/c22-17(18-21-15-9-4-5-10-16(15)23-18)20-12-6-11-19-13-14-7-2-1-3-8-14/h1-5,7-10,19H,6,11-13H2,(H,20,22) |
InChI Key |
GXZILGXSJAQNQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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